molecular formula C15H8F2O2 B11855422 6,8-difluoro-2-phenyl-4H-chromen-4-one CAS No. 70460-20-7

6,8-difluoro-2-phenyl-4H-chromen-4-one

Cat. No.: B11855422
CAS No.: 70460-20-7
M. Wt: 258.22 g/mol
InChI Key: YFNJKMVKDNPDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. It is characterized by the presence of two fluorine atoms at the 6th and 8th positions and a phenyl group at the 2nd position of the chromen-4-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate fluorinated benzaldehydes with 4-hydroxycoumarin under basic conditions. The reaction is often catalyzed by bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,8-Difluoro-2-phenyl-4H-chromen-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-difluoro-2-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . Additionally, the compound’s antioxidant properties contribute to its therapeutic potential by scavenging reactive oxygen species and reducing oxidative stress .

Comparison with Similar Compounds

  • 6-Fluoro-2-phenyl-4H-chromen-4-one
  • 2-Phenethyl-4H-chromen-4-one
  • 4H-1-Benzopyran-4-one derivatives

Comparison: 6,8-Difluoro-2-phenyl-4H-chromen-4-one is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to 6-fluoro-2-phenyl-4H-chromen-4-one, the additional fluorine atom at the 8th position may enhance its inhibitory potency against certain enzymes.

Properties

CAS No.

70460-20-7

Molecular Formula

C15H8F2O2

Molecular Weight

258.22 g/mol

IUPAC Name

6,8-difluoro-2-phenylchromen-4-one

InChI

InChI=1S/C15H8F2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H

InChI Key

YFNJKMVKDNPDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.